7-methyl-2H-chromene-3-carbonitrile 7-methyl-2H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008496
InChI: InChI=1S/C11H9NO/c1-8-2-3-10-5-9(6-12)7-13-11(10)4-8/h2-5H,7H2,1H3
SMILES:
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol

7-methyl-2H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC16008496

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-2H-chromene-3-carbonitrile -

Specification

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
IUPAC Name 7-methyl-2H-chromene-3-carbonitrile
Standard InChI InChI=1S/C11H9NO/c1-8-2-3-10-5-9(6-12)7-13-11(10)4-8/h2-5H,7H2,1H3
Standard InChI Key WPYUARFCSMBOHX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=C(CO2)C#N

Introduction

Structural Characteristics and Molecular Properties

Core Chromene Architecture

The chromene ring system, a benzannulated oxygen-containing heterocycle, serves as the foundational structure for 7-methyl-2H-chromene-3-carbonitrile. In this compound, the 2H-chromene configuration positions the oxygen atom at the 1-position, with the double bond between carbons 1 and 2. The methyl group at position 7 and the nitrile (-CN) group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Electronic and Steric Effects

The nitrile group at position 3 contributes to the compound’s electron-deficient character, enhancing its susceptibility to nucleophilic attacks. Concurrently, the methyl substituent at position 7 imposes steric hindrance, potentially directing regioselectivity in subsequent chemical transformations. These features are critical in determining the compound’s behavior in synthetic pathways and biological systems .

Synthetic Methodologies

Multicomponent Reaction Strategies

While no direct synthesis of 7-methyl-2H-chromene-3-carbonitrile is documented, analogous chromene derivatives are often synthesized via multicomponent reactions (MCRs). For example, 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles are prepared using salicylaldehydes, malononitrile, and nitroalkanes in aqueous media with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst . Adapting this protocol, 7-methyl-2H-chromene-3-carbonitrile could theoretically be synthesized by substituting salicylaldehyde with 7-methylsalicylaldehyde and omitting the nitroalkane component.

Table 1: Comparative Synthesis Routes for Chromene Derivatives

CompoundStarting MaterialsCatalystYield (%)Reference
2-Amino-4-nitrochromene Salicylaldehyde, malononitrile, nitroalkaneDBU (30 mol%)75–85
7-Methyl-2H-chromene-3-carbonitrile (proposed)7-Methylsalicylaldehyde, malononitrileDBU or alternative base

Optimization Challenges

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

In related chromene-3-carbonitriles, characteristic NMR signals include:

  • 1H NMR: Aromatic protons in the 6.9–7.4 ppm range, nitrile-bound protons (if present) as broad singlets near 4.5–5.5 ppm, and methyl groups as singlets near 2.3 ppm .

  • 13C NMR: Nitrile carbons resonate at ~115–120 ppm, while the chromene oxygen-bearing carbon appears near 150–160 ppm .

Infrared (IR) Spectroscopy

The nitrile group’s stretching vibration typically occurs at 2200–2250 cm⁻¹, serving as a diagnostic marker. Additional peaks for C-O-C (chromene ether) and C-H (methyl) stretches appear at 1250–1050 cm⁻¹ and 2850–2960 cm⁻¹, respectively .

Industrial and Material Science Applications

Building Block for Functional Materials

The nitrile group’s reactivity enables 7-methyl-2H-chromene-3-carbonitrile to serve as a precursor for:

  • Polymer synthesis: Via radical polymerization or cycloaddition reactions.

  • Coordination complexes: As a ligand for transition metals, leveraging the nitrile’s lone pair electrons .

Agrochemical Applications

Chromene derivatives are explored as fungicides and herbicides. The methyl and nitrile substituents could enhance soil persistence and target specificity, though environmental impact studies are required .

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